molecular formula C10H9N3O2 B5809380 N-(4-methyl-2-pyrimidinyl)-2-furamide

N-(4-methyl-2-pyrimidinyl)-2-furamide

Cat. No. B5809380
M. Wt: 203.20 g/mol
InChI Key: LAUPUKZTLCBLCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyrimidinyl)-2-furamide, also known as MPF, is a synthetic compound that has been widely studied for its potential applications in scientific research. MPF is a member of the class of pyrimidine derivatives and is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-pyrimidinyl)-2-furamide is not well understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors in the body. N-(4-methyl-2-pyrimidinyl)-2-furamide has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of uric acid in the body.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyrimidinyl)-2-furamide has been shown to have a number of biochemical and physiological effects in the body. Studies have shown that N-(4-methyl-2-pyrimidinyl)-2-furamide can reduce the production of uric acid in the body, which may be beneficial in the treatment of conditions such as gout and hyperuricemia. N-(4-methyl-2-pyrimidinyl)-2-furamide has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-methyl-2-pyrimidinyl)-2-furamide in lab experiments is its unique chemical structure, which may allow for the development of new drugs and therapies. However, one limitation is that the mechanism of action of N-(4-methyl-2-pyrimidinyl)-2-furamide is not well understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are a number of potential future directions for research on N-(4-methyl-2-pyrimidinyl)-2-furamide. One area of interest is the development of new drugs and therapies based on the structure of N-(4-methyl-2-pyrimidinyl)-2-furamide. Another area of interest is the investigation of the mechanisms of action of N-(4-methyl-2-pyrimidinyl)-2-furamide and its potential applications in the treatment of various diseases and conditions. Additionally, further studies may be needed to fully understand the biochemical and physiological effects of N-(4-methyl-2-pyrimidinyl)-2-furamide in the body.

Synthesis Methods

N-(4-methyl-2-pyrimidinyl)-2-furamide can be synthesized through a variety of methods, including the reaction of 4-methyl-2-chloropyrimidine with furfurylamine in the presence of a base. This reaction yields N-(4-methyl-2-pyrimidinyl)-2-furamide as a white crystalline solid, which can be further purified through recrystallization.

Scientific Research Applications

N-(4-methyl-2-pyrimidinyl)-2-furamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. N-(4-methyl-2-pyrimidinyl)-2-furamide has been shown to have potential as a tool for studying the activity of enzymes and receptors in the body, as well as for investigating the mechanisms of action of various drugs.

properties

IUPAC Name

N-(4-methylpyrimidin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-7-4-5-11-10(12-7)13-9(14)8-3-2-6-15-8/h2-6H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUPUKZTLCBLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-methyl-2-pyrimidinyl)-2-furamide

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